molecular formula C11H10F3NO3 B176184 Ethyl 2-oxo-2-[3-(trifluoromethyl)anilino]acetate CAS No. 17738-86-2

Ethyl 2-oxo-2-[3-(trifluoromethyl)anilino]acetate

Cat. No.: B176184
CAS No.: 17738-86-2
M. Wt: 261.2 g/mol
InChI Key: UKPJCBWVGQNZSF-UHFFFAOYSA-N
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Description

Ethyl 2-oxo-2-[3-(trifluoromethyl)anilino]acetate is a chemical compound with the molecular formula C12H11F3NO3. It is a white to off-white crystalline powder commonly used in various research fields, including medical, environmental, and industrial research. This compound is known for its unique structure, which includes a trifluoromethyl group attached to an aniline moiety, making it a valuable intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-oxo-2-[3-(trifluoromethyl)anilino]acetate typically involves the reaction of 3-(trifluoromethyl)aniline with ethyl 2-chloro-2-oxoacetate in the presence of a solvent such as tetrahydrofuran (THF). The reaction is carried out at low temperatures, around 0°C, to ensure the stability of the reactants and the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but may include additional steps for purification and quality control to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-oxo-2-[3-(trifluoromethyl)anilino]acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amines.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction but typically involve controlled temperatures and specific solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the type of reaction. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can result in various substituted derivatives of the original compound.

Scientific Research Applications

Ethyl 2-oxo-2-[3-(trifluoromethyl)anilino]acetate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 2-oxo-2-[3-(trifluoromethyl)anilino]acetate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s stability and reactivity, allowing it to participate in various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-oxo-2-[3-(trifluoromethyl)phenylamino]acetate
  • Ethyl 2-oxo-2-[4-(trifluoromethyl)anilino]acetate
  • Ethyl 2-oxo-2-[2-(trifluoromethyl)anilino]acetate

Uniqueness

Ethyl 2-oxo-2-[3-(trifluoromethyl)anilino]acetate is unique due to the position of the trifluoromethyl group on the aniline ring. This specific positioning influences the compound’s reactivity and stability, making it distinct from other similar compounds. The trifluoromethyl group at the 3-position provides unique electronic and steric properties that can be leveraged in various chemical reactions and applications .

Properties

IUPAC Name

ethyl 2-oxo-2-[3-(trifluoromethyl)anilino]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F3NO3/c1-2-18-10(17)9(16)15-8-5-3-4-7(6-8)11(12,13)14/h3-6H,2H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKPJCBWVGQNZSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)NC1=CC=CC(=C1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80365200
Record name ethyl 2-oxo-2-[3-(trifluoromethyl)anilino]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80365200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17738-86-2
Record name ethyl 2-oxo-2-[3-(trifluoromethyl)anilino]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80365200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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